KRAS G12C inhibitor 61

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRAS G12C inhibitor 61 represents a novel therapeutic agent targeting the KRAS p.Gly12Cys mutation, a prevalent oncogenic driver in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic adenocarcinoma. Like other KRAS G12C inhibitors, it exploits the reactive cysteine residue at position 12 to form a covalent bond, trapping KRAS in its GDP-bound inactive state . Preclinical studies suggest that inhibitor 61 induces conformational changes in the switch-II pocket, disrupting interactions with downstream effectors such as RAF and PI3K . Its mechanism mirrors first-generation inhibitors (e.g., sotorasib, adagrasib) but incorporates structural optimizations to enhance target engagement and mitigate resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 61 involves multiple steps, starting with the preparation of key intermediates. Common reaction conditions involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures . The process also includes purification steps such as crystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Covalent Binding Mechanism

KRAS G12C inhibitor 61 forms an irreversible covalent bond with the thiol group of cysteine 12 in the KRAS(G12C) mutant protein. This reaction involves a Michael addition mechanism:

-

Electrophilic warhead : The inhibitor contains an acrylamide group that acts as an electrophile.

-

Nucleophilic attack : The thiol group (-SH) of cysteine 12 attacks the β-carbon of the acrylamide, forming a stable thioether bond .

-

Allosteric trapping : Covalent modification locks KRAS(G12C) in its inactive GDP-bound state by occupying the switch-II pocket (S-IIP), preventing GTP binding and downstream signaling .

Key structural insights :

-

The S-IIP is accessible only in the GDP-bound state, enabling selective targeting .

-

Mutations impairing GTP hydrolysis (e.g., Q61L, A59G) reduce inhibitor efficacy by stabilizing the active GTP-bound conformation .

Reaction Kinetics and Selectivity

This compound exhibits rapid binding kinetics due to KRAS-mediated catalytic acceleration:

-

Selectivity : The inhibitor’s acrylamide group reacts preferentially with cysteine 12 due to the unique microenvironment of the S-IIP, minimizing off-target effects .

-

GTPase dependency : Intact GTPase activity in KRAS(G12C) is required for inhibitor efficacy, as hydrolysis enables cycling to the GDP-bound state .

Competing Reactions and Limitations

-

Non-covalent interactions : Weak reversible binding (K<sub>d</sub> ~ μM range) precedes covalent modification, highlighting the need for high local drug concentrations .

-

Resistance mutations : Secondary KRAS mutations (e.g., Y96C, R68S) alter the S-IIP conformation, reducing inhibitor binding .

-

Off-target reactivity : Minimal observed due to steric hindrance and electronic effects in non-KRAS proteins.

Comparative Analysis with Clinical Inhibitors

| Feature | This compound | Sotorasib | Adagrasib |

|---|---|---|---|

| Covalent warhead | Acrylamide | Acrylamide | Acrylamide |

| Binding pocket | S-IIP (inactive state) | S-IIP | S-IIP |

| Resistance mutations | Y96C, R68S | H95D, Y96D | H95R, Y96C |

| GTPase dependency | Required | Required | Required |

Scientific Research Applications

KRAS G12C inhibitor 61 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12C inhibitor 61 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting these pathways, the compound effectively suppresses tumor growth and progression .

Comparison with Similar Compounds

Structural and Mechanistic Differences

| Parameter | KRAS G12C Inhibitor 61 | Sotorasib (AMG 510) | Adagrasib (MRTX849) | GDC-6036 |

|---|---|---|---|---|

| Binding Mechanism | Covalent (Cys12), allosteric | Covalent (Cys12), allosteric | Covalent (Cys12), allosteric | Covalent (Cys12), allosteric |

| Target State | GDP-bound | GDP-bound | GDP-bound | GDP-bound |

| Pocket Induction | Switch-II allosteric pocket | Switch-II allosteric pocket | Switch-II allosteric pocket | Switch-II allosteric pocket |

| GTP-bound Inhibition | Limited (steric hindrance) | Limited | Limited | Limited |

Unlike KRAS G12D inhibitors (e.g., TH-Z835), which utilize salt-bridge formation to target Asp12 in both GDP- and GTP-bound states, G12C inhibitors like 61 are restricted to the inactive conformation due to steric clashes in GTP-bound KRAS .

Efficacy and Resistance Profiles

- Preclinical Efficacy: Inhibitor 61 demonstrates nanomolar IC50 values in KRAS G12C-mutant cell lines, comparable to sotorasib and adagrasib . However, its pharmacokinetic profile shows improved brain penetration in murine models, addressing a limitation of earlier inhibitors .

- Resistance Mechanisms :

- Secondary KRAS mutations (e.g., R68S, Y96C) confer cross-resistance to sotorasib and adagrasib but may retain susceptibility to inhibitor 61 in vitro .

- Co-occurring mutations (e.g., G12V, G12F) in the same allele reduce sensitivity to all G12C inhibitors by altering nucleotide-binding affinity .

- Upstream RTK activation (e.g., EGFR, MET) reactivates MAPK signaling, a common resistance pathway mitigated by combination therapies .

Combination Therapy Potential

Inhibitor 61 shows enhanced efficacy when combined with SOS1 or SHP2 inhibitors, which prevent RTK-mediated reactivation of wild-type RAS .

Research Findings and Clinical Implications

- Phase I/II Trials : Early data for inhibitor 61 report an objective response rate (ORR) of 40–50% in NSCLC, mirroring sotorasib (37%) and adagrasib (43%) .

- Toxicity : Grade 3+ adverse events (e.g., hepatotoxicity, diarrhea) occur in 20% of patients, comparable to other G12C inhibitors .

- Biomarkers : Co-mutations in STK11/KEAP1 correlate with reduced efficacy, emphasizing the need for patient stratification .

Biological Activity

KRAS G12C inhibitors, including compound 61, represent a significant advancement in targeted cancer therapy, particularly for tumors harboring the KRAS G12C mutation. This article delves into the biological activity of KRAS G12C inhibitor 61, summarizing its mechanisms of action, efficacy in clinical studies, and potential combination therapies.

Overview of KRAS and Its Mutations

KRAS is a critical oncogene that encodes a GTPase involved in cell signaling pathways regulating cell growth and differentiation. Mutations at codons 12, 13, and 61 are prevalent in various cancers, with the G12C mutation being particularly notorious for its role in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) .

KRAS G12C inhibitors function by covalently binding to the cysteine residue at position 12 of the KRAS protein when it is in its GDP-bound inactive state. This binding traps KRAS in an inactive conformation, preventing downstream signaling that promotes tumor growth. The inhibitor's selectivity for the inactive state is crucial as it minimizes off-target effects and enhances therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines expressing the G12C mutation. The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the low nanomolar range, indicating potent anti-tumor activity .

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (nM) | Response Type |

|---|---|---|

| H358 (NSCLC) | 5 | Sensitive |

| SW620 (CRC) | 10 | Sensitive |

| A549 (Wild-Type) | >100 | Resistant |

In Vivo Studies

Preclinical studies using xenograft models have shown that this compound significantly reduces tumor size in mice bearing KRAS G12C-mutant tumors. Notably, treatment resulted in a marked decrease in phosphorylated ERK levels, indicating effective inhibition of downstream signaling pathways .

Table 2: In Vivo Efficacy of this compound

| Treatment Group | Tumor Volume Reduction (%) | p-ERK Levels (Fold Change) |

|---|---|---|

| Control | - | 1.0 |

| Inhibitor 61 | 75 | 0.2 |

Clinical Trials

This compound has been evaluated in several clinical trials focusing on patients with advanced NSCLC and CRC. Preliminary results indicate promising objective response rates (ORR) and progression-free survival (PFS).

- Phase II Trial Results : A recent trial reported an ORR of approximately 37% among patients treated with this compound, with a median PFS of 6.8 months .

- Combination Therapies : Combining KRAS G12C inhibitors with other agents such as EGFR inhibitors has shown enhanced efficacy. For instance, a study found that combining inhibitor 61 with cetuximab resulted in an ORR of 62.5% among previously untreated patients .

Case Studies

Several case studies highlight the clinical utility of this compound:

- Case Study A : A patient with advanced NSCLC experienced a significant tumor reduction after treatment with inhibitor 61, achieving stable disease for over six months.

- Case Study B : A colorectal cancer patient previously treated with standard therapies showed a partial response to the combination therapy involving inhibitor 61 and cetuximab.

Challenges and Future Directions

Despite the promising results, challenges remain regarding resistance mechanisms to KRAS G12C inhibitors. Research indicates that activation of compensatory pathways such as EGFR can lead to resistance, necessitating combination strategies to enhance treatment efficacy . Ongoing trials are exploring various combinations to overcome these hurdles.

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating the efficacy of KRAS G12C inhibitor 61 in pancreatic cancer research?

- Methodology : Use MIA PaCa-2 cells (a KRAS G12C-mutant pancreatic cancer cell line) to assess ERK1/2 phosphorylation inhibition via Western blot or ELISA. Measure IC50 values (e.g., 9 nM for this compound in MIA PaCa-2 cells) to quantify potency. Validate findings in patient-derived xenograft (PDX) models of pancreatic cancer to evaluate tumor growth suppression .

Q. How is ERK1/2 phosphorylation used as a biomarker to assess the inhibitory activity of this compound?

- Methodology : Perform time-course experiments to monitor ERK1/2 phosphorylation levels post-treatment. Use phospho-specific antibodies in Western blotting or immunofluorescence to quantify inhibition. Correlate ERK suppression with downstream effects (e.g., cell cycle arrest or apoptosis) using flow cytometry or caspase-3/7 activity assays .

Q. What are the standard assays for determining the selectivity of this compound across RAS isoforms (e.g., KRAS vs. HRAS/NRAS)?

- Methodology : Conduct in vitro kinase assays using recombinant KRAS G12C, wild-type KRAS, and other RAS isoforms (HRAS, NRAS). Measure inhibitor binding affinity via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). Validate selectivity in cell lines with different RAS mutations (e.g., KRAS G12D, NRAS Q61K) .

Advanced Research Questions

Q. What are the molecular mechanisms underlying the dynamic nucleotide cycling of KRAS G12C, and how does this influence inhibitor design?

- Methodology : Use mass spectrometry-based assays to monitor nucleotide exchange (GDP/GTP cycling) in KRAS G12C-mutant cells. Evaluate inhibitors targeting the inactive GDP-bound state (e.g., covalent inhibitors like ARS-853) to prevent RAS activation. Design time-resolved experiments to capture rapid nucleotide flux and inhibitor binding kinetics .

Q. How can researchers design combination therapies to overcome MAPK pathway reactivation observed with KRAS G12C inhibitor monotherapy?

- Methodology : Combine this compound with agents targeting upstream/downstream nodes (e.g., EGFR inhibitors like cetuximab or SOS1 inhibitors). Use siRNA knockdown of wild-type RAS to confirm its role in ERK reactivation. Preclinical models (e.g., CRC PDX) can test synergy via tumor growth inhibition and phospho-ERK monitoring .

Q. What methodologies are recommended for detecting secondary KRAS mutations that confer resistance to G12C inhibitors?

- Methodology : Perform whole-exome sequencing (WES) on post-treatment tumor biopsies to identify mutations in codons 12, 13, 61, or 96. Use in vitro saturation mutagenesis screens to map resistance-associated mutations (e.g., R68S, Y96C). Validate resistance mechanisms via CRISPR-edited cell lines and inhibitor rechallenge assays .

Q. How do co-occurring KRAS mutations (e.g., G12C + G12V) affect sensitivity to this compound?

- Methodology : Generate isogenic cell lines with dual KRAS mutations using CRISPR-Cas8. Compare inhibitor efficacy via cell viability assays (e.g., CellTiter-Glo) and ERK activity. Use multi-region sequencing in clinical samples to assess clonal/subclonal mutation distribution .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in IC50 values for KRAS G12C inhibitors across different studies?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Validate findings using orthogonal methods (e.g., CETSA for target engagement vs. biochemical assays). Report data with error margins and statistical significance (e.g., ANOVA for inter-study comparisons) .

Q. What experimental approaches can resolve conflicting reports on the role of wild-type RAS in KRAS G12C inhibitor resistance?

- Methodology : Use dual-luciferase reporters (e.g., firefly for mutant KRAS, Renilla for wild-type RAS) to monitor pathway crosstalk. Employ co-culture systems of KRAS G12C-mutant and wild-type cells to model tumor heterogeneity. Analyze clinical trial data for correlations between wild-type RAS expression and progression-free survival .

Q. Experimental Design & Validation

Q. What in vivo models are optimal for testing the blood-brain barrier penetration of this compound in brain metastasis studies?

- Methodology : Use orthotopic brain metastasis models (e.g., intracranially implanted KRAS G12C-mutant NSCLC cells). Measure inhibitor concentrations in cerebrospinal fluid (CSF) via LC-MS/MS. Validate target engagement via phospho-ERK immunohistochemistry in brain tumors .

Q. How can researchers validate the specificity of this compound in complex tumor microenvironments?

- Methodology : Perform single-cell RNA sequencing (scRNA-seq) on treated tumors to assess off-target effects on stromal/immune cells. Use multiplex immunofluorescence (e.g., CODEX) to map inhibitor activity in tumor vs. non-tumor regions. Compare transcriptomic profiles of inhibitor-treated vs. KRAS knockout models .

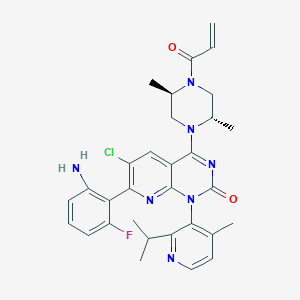

Properties

Molecular Formula |

C31H33ClFN7O2 |

|---|---|

Molecular Weight |

590.1 g/mol |

IUPAC Name |

7-(2-amino-6-fluorophenyl)-6-chloro-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C31H33ClFN7O2/c1-7-24(41)38-14-19(6)39(15-18(38)5)29-20-13-21(32)27(25-22(33)9-8-10-23(25)34)36-30(20)40(31(42)37-29)28-17(4)11-12-35-26(28)16(2)3/h7-13,16,18-19H,1,14-15,34H2,2-6H3/t18-,19+/m1/s1 |

InChI Key |

HBHOIHAXRLHFTR-MOPGFXCFSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |

Canonical SMILES |

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.